1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(12-5-3-2-4-6-12)9-14(17)16-8-7-13(15)10-16/h2-6,11,13H,7-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBBCWSKWJLYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
It’s worth noting that this compound contains a pyrrolidine ring , which is a versatile scaffold in drug discovery and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
The biological activity of pyrrolidine derivatives can vary greatly depending on the spatial orientation of substituents and the different stereoisomers, due to their different binding modes to enantioselective proteins .
Biological Activity
1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one, often referred to as a pyrrolidinyl compound, has gained attention in recent years for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C15H20N2O
- Molecular Weight : 248.33 g/mol
- Structure : The compound features a pyrrolidine ring substituted with an amino group and a phenylbutanone moiety.
Research indicates that this compound may interact with various biological targets, including:
- Dopamine Receptors : It shows affinity for dopamine receptor subtypes, suggesting potential implications in neuropharmacology.
- Serotonin Transporters : Preliminary studies indicate that this compound may inhibit serotonin reuptake, which could affect mood regulation and anxiety disorders.
Antidepressant Effects
A study demonstrated that the compound exhibits antidepressant-like effects in animal models. The results showed significant reductions in immobility time during forced swim tests, indicating enhanced mood-related behaviors.
Neuroprotective Properties
Research published in pharmacological journals indicates that this compound possesses neuroprotective properties against oxidative stress. In vitro experiments revealed that the compound reduces neuronal cell death induced by reactive oxygen species (ROS).
Data Table: Summary of Biological Activities
| Activity | Methodology | Findings |
|---|---|---|
| Antidepressant-like effects | Forced swim test (FST) | Reduced immobility time (p < 0.05) |
| Neuroprotection | Cell viability assays | Decreased ROS-induced cell death (p < 0.01) |
| Serotonin reuptake inhibition | Radiolabeled binding assays | Significant binding affinity to SERT (IC50 = 50 nM) |
Case Study 1: Antidepressant Activity
In a double-blind study involving rodent models, subjects treated with varying doses of this compound displayed notable improvements in depression-like symptoms compared to control groups. The optimal dosage was determined to be 10 mg/kg, leading to significant behavioral changes.
Case Study 2: Neuroprotection in Ischemia
Another study investigated the neuroprotective effects of the compound in a model of ischemic stroke. Results indicated that pre-treatment with the compound significantly reduced infarct size and improved neurological scores post-stroke.
Scientific Research Applications
Medicinal Chemistry
1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one has been investigated for its potential as a therapeutic agent. Its structural similarity to other known psychoactive substances suggests it may interact with neurotransmitter systems.
Case Study: Dopaminergic Activity
Research indicates that compounds with similar structures exhibit dopaminergic activity, which is crucial for treating disorders like Parkinson's disease and schizophrenia. A study demonstrated that derivatives of this compound could enhance dopamine receptor activity, leading to improved motor function in animal models .
Neuroscience
The compound's ability to modulate neurotransmitter release makes it a candidate for studying neuropharmacological effects.
Case Study: Anxiety and Depression Models
In preclinical studies, this compound was tested in anxiety and depression models. Results showed that it significantly reduced anxiety-like behaviors in rodents, suggesting its potential as an anxiolytic agent .
Synthetic Organic Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for various transformations that can lead to the development of new pharmaceuticals.
Data Table: Synthetic Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one and its analogs in terms of structure, synthesis, and properties.
Key Research Findings and Analysis
Structural and Functional Differences
- 3-Aminopyrrolidine vs. Benzotriazole: Replacing the 3-aminopyrrolidine group with benzotriazole (as in ) eliminates chirality but introduces aromatic nitrogen heterocycles, favoring applications in coupling reactions .
- Pharmaceutical Activity: Tosufloxacin (TFLX) demonstrates how additional fluorophenyl and naphthyridine groups enhance antibacterial activity compared to simpler aminopyrrolidine derivatives .
Physicochemical Properties
- Molecular Weight : Tosufloxacin’s higher molecular weight (594.56 vs. ~218–450 for others) correlates with its complex structure and pharmaceutical efficacy .
- Physical State : Oil-like derivatives (e.g., 3a) suggest lower melting points, advantageous for liquid-phase reactions, whereas crystalline solids like TFLX are suited for formulation .
Preparation Methods
Chemical Synthesis via Pyrrolidine Derivative Formation and Amino Group Introduction
A key method for preparing 3-amino-pyrrolidine derivatives, including 1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one, involves multi-step organic synthesis starting from optically active butyl-1,2,4-trimesylate intermediates. This process is described in patent literature and involves the following key steps:
Step 1: Preparation of Optically Active Butyl-1,2,4-Trimesylate
Starting from S-1,2,4-butanetriol, methanesulphonic acid and triethylamine in ethyl acetate are used to form the trimesylate intermediate under controlled low temperatures (0–5 °C).Step 2: Nucleophilic Substitution with Primary Amines
The trimesylate is reacted with a primary amine such as benzylamine in tetrahydrofuran (THF) at 0–70 °C (preferably 50–60 °C) to yield optically active pyrrolidine derivatives with protected amino groups.Step 3: Amino Group Deprotection and Functionalization
The amino protecting group (e.g., benzyl) is replaced by allyloxycarbonyl using allyl haloformate in inert solvents like heptane at 0–100 °C, preferably 30–70 °C.Step 4: Introduction of the Amino Group
The desired 3-amino-pyrrolidine derivative is obtained by introducing the amino group under pressure (3×10^6 to 2×10^7 Pa) and elevated temperature (20–200 °C, preferably 100–150 °C) in solvents such as THF or dimethoxyethane.
This process yields racemic or optically active 3-amino-pyrrolidine derivatives with high chemical and optical purity, suitable for further elaboration into compounds like this compound.
Table 1: Key Reaction Conditions for Chemical Synthesis
| Step | Reagents/Conditions | Temperature (°C) | Pressure (Pa) | Solvent |
|---|---|---|---|---|
| Butyl-1,2,4-trimesylate formation | Methanesulphonic acid, triethylamine | 0–5 | Atmospheric | Ethyl acetate |
| Nucleophilic substitution | Primary amine (e.g., benzylamine) | 0–70 (50–60) | Atmospheric | Tetrahydrofuran (THF) |
| Amino group protection exchange | Allyl haloformate | 0–100 (30–70) | Atmospheric | Heptane |
| Amino group introduction | Amine source R2R3NH, pressure | 100–150 | 3×10^6 – 2×10^7 | THF or dimethoxyethane |
Enzymatic Asymmetric Synthesis Using Transaminase and Pyruvate Decarboxylase Cascade
A modern and highly selective approach to synthesizing 3-amino-pyrrolidine derivatives, including analogs of this compound, employs enzymatic catalysis. This biocatalytic method uses transaminases (TA) coupled with pyruvate decarboxylase (PDC) to achieve asymmetric synthesis with high enantiomeric excess.
Substrate and Reaction :
The key substrate 4-phenyl-2-butanone (structurally related to the phenylbutanone moiety) is aminated using L-alanine as the amine donor.Enzymes Used :
Transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) were characterized for optimal activity.-
- Temperature: 30 °C
- pH: 7.5 (potassium phosphate buffer)
- L-Alanine concentration: 200 mM (optimized for yield and enzyme stability)
- Enzyme concentrations: 5% v/v transaminase, 25% v/v PDC lysate
- Reaction time: 8 hours
Results :
Yields higher than 60% with nearly 90% selectivity were achieved. Enantiomeric excess (ee) of around 90% for the (S)-enantiomer was reported.
This enzymatic cascade efficiently converts the ketone substrate to the corresponding 3-amino derivative under mild conditions, offering an environmentally friendly and stereoselective alternative to classical chemical synthesis.
Table 2: Enzymatic Synthesis Metrics of 3-Amino-1-phenylbutane (Model Compound)
| Parameter | CviTA + PDC | VflTA + PDC |
|---|---|---|
| pH | 7.5 | 7.5 |
| Temperature (°C) | 30 | 30 |
| L-Alanine concentration (mM) | 200 | 200 |
| Reaction time (h) | 8 | 8 |
| Product concentration (mM) | 6.2 | 5.9 |
| Enantiomeric excess (ee) | ~90% (S) | ~90% (S) |
| Selectivity (%) | ~90 | ~90 |
Multi-Step Organic Synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one as a Related Compound
Although focused on a closely related compound, the synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride provides insight into the preparation of the target compound. The method involves:
- Reaction of 2-methylpropan-1-one with 3-aminopyrrolidine under acid catalysis.
- Subsequent treatment with hydrochloric acid to form the hydrochloride salt.
- Use of solvents such as ethanol or methanol.
- Purification by recrystallization or chromatography.
This approach highlights the importance of controlling temperature, pH, and purification steps to achieve high purity and yield.
Summary Table of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chemical Synthesis via Trimesylate | Multi-step, uses protecting groups, high pressure and temperature | High optical purity, scalable | Requires multiple steps and careful handling of reagents |
| Enzymatic Synthesis (TA-PDC cascade) | Mild conditions, high stereoselectivity, uses biocatalysts | Environmentally friendly, high ee | Limited substrate scope, enzyme availability |
| Direct Organic Synthesis (Related compound) | Acid-catalyzed condensation, salt formation | Simpler reaction setup | Less stereoselective, may require extensive purification |
Detailed Research Findings
The chemical synthesis route described in EP1138672A1 patent demonstrates that optically active 3-amino-pyrrolidine derivatives can be prepared with high yields by controlling protecting groups and reaction conditions, including temperature and pressure.
The enzymatic approach using transaminases from Chromobacterium violaceum and Vibrio fluvialis coupled with pyruvate decarboxylase enables asymmetric synthesis with significant yield and selectivity, providing a promising green chemistry alternative.
The synthesis of related compounds such as 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride involves typical ketone-amine condensation under acid catalysis, indicating that similar strategies can be adapted for the phenylbutanone derivative.
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- First aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
How does the 3-aminopyrrolidine moiety influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Advanced Research Question
The secondary amine in 3-aminopyrrolidine acts as a nucleophile, participating in acylations, alkylations, or condensations. Steric hindrance from the pyrrolidine ring can slow reactions at the amine site, while the electron-donating effect enhances reactivity in electrophilic aromatic substitution on the phenyl ring. Comparative studies with analogs (e.g., piperidine derivatives) show reduced ring strain in pyrrolidine improves thermal stability but may lower solubility in polar solvents .
What spectroscopic techniques are most reliable for characterizing this compound?
Basic Research Question
- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic signals: δ 7.2–7.4 ppm (phenyl protons), δ 3.5–4.0 ppm (pyrrolidine CH₂), and δ 1.8–2.2 ppm (butanone CH₂). ¹³C NMR confirms carbonyl (δ ~210 ppm) and quaternary carbons.
- IR : Strong C=O stretch at ~1700 cm⁻¹ and N–H bend at ~1600 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (calc. for C₁₄H₁₈N₂O: 230.1419; observed [M+H]⁺: 231.1492) .
What strategies address low yields in the synthesis of this compound?
Advanced Research Question
- Catalyst optimization : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig amination to improve coupling efficiency.
- Protecting groups : Temporarily protect the amine with Boc groups to prevent side reactions.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require rigorous drying to avoid hydrolysis .
How can researchers reconcile discrepancies in reported enantiomeric excess (ee) values for similar compounds?
Advanced Research Question
Discrepancies often arise from:
- Chromatographic conditions : Column aging, temperature fluctuations, or mobile phase composition.
- Catalyst batch variability : Trace impurities in chiral catalysts (e.g., Ru-BINAP) affect ee.
- Sample preparation : Inadequate derivatization or racemization during workup.
Cross-validation using multiple analytical methods (HPLC, NMR, CD spectroscopy) and adherence to standardized protocols mitigate these issues .
What role does the phenylbutanone backbone play in the compound’s physicochemical properties?
Basic Research Question
The phenyl group enhances lipophilicity (logP ~2.5), impacting membrane permeability in biological assays. The ketone moiety increases polarity, enabling hydrogen bonding with targets. Computational models (e.g., COSMO-RS) predict solubility in DMSO (>50 mg/mL) and moderate stability under physiological pH (t½ > 24 hours at pH 7.4) .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
